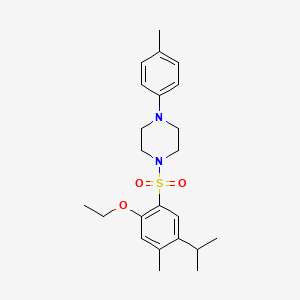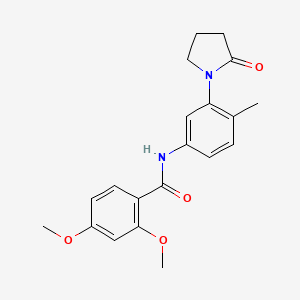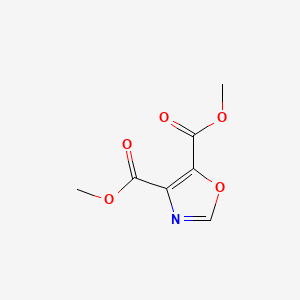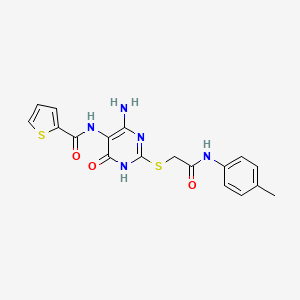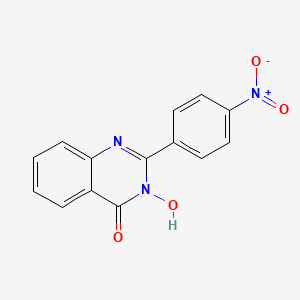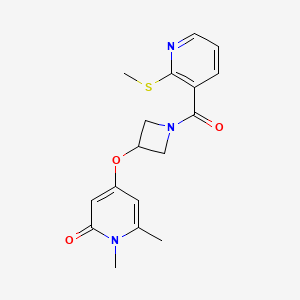
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole (DCM-BP) is a synthetic compound that has been studied for its potential applications in scientific research. DCM-BP was initially synthesized in the laboratory using a modified Knoevenagel condensation reaction. This compound has been studied for its potential applications in a variety of areas, including biochemistry, physiology, and pharmaceutical research. In
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized using analytical data, FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy. The study includes the investigation of molecular geometry, energy values, and charge distributions, highlighting the impact of different substituents on the compound's stability and decomposition points (Gürbüz et al., 2016).
Synthesis and Activity Against Acanthamoeba castellanii : Chloro-, bromo-, and methyl-analogues of the compound have been synthesized and tested for in vitro activity against the protozoa Acanthamoeba castellanii, indicating the potential biological activity of these compounds (Kopanska et al., 2004).
Biological and Chemical Applications
Antimicrobial Activity : Some derivatives of the compound, such as 5,6-dichloro-1H-benzimidazole-2-carboxamides, have been synthesized and shown to have in vitro antibacterial and antifungal activity, particularly against S. aureus and E. coli (Özden et al., 2011).
H+/K+-ATPase Inhibitors : The compound's derivatives have been studied as inhibitors of H+/K+-ATPase, a key enzyme in acid secretion. The study explores how the electronic properties of substituents affect the compound's stability and activity (Ife et al., 1989).
Advanced Material Applications
- Ferroelectricity and Antiferroelectricity : Research on derivatives like 5,6-dichloro-2-methylbenzimidazole has revealed their potential in ferroelectricity and antiferroelectricity, which could be significant in the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
properties
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3/c1-19-11-5-9(15)8(14)4-10(11)18-13(19)7-2-3-12(16)17-6-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQZBVVBBPDYSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1C3=CN=C(C=C3)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-methyl-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

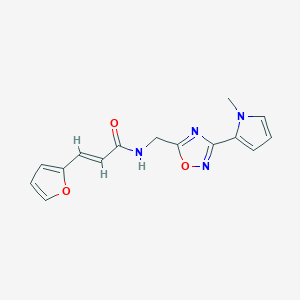
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/no-structure.png)
![1-[3-(4-Methylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea](/img/structure/B2381809.png)

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)
